
4-(tert-Butyl)benzeneselenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butylbenzene-1-selenol is an organic compound that belongs to the class of aromatic selenols It consists of a benzene ring substituted with a tert-butyl group and a selenol group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butylbenzene-1-selenol typically involves the following steps:
Preparation of tert-Butylbenzene: This can be achieved by the alkylation of benzene with tert-butyl chloride in the presence of anhydrous aluminum chloride (Friedel-Crafts alkylation).
Introduction of the Selenol Group: The selenol group can be introduced by reacting tert-butylbenzene with selenium reagents under specific conditions. One common method involves the use of hydrogen selenide (H₂Se) in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for 4-tert-Butylbenzene-1-selenol are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of selenium compounds due to their toxicity and reactivity.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butylbenzene-1-selenol undergoes various chemical reactions, including:
Oxidation: The selenol group can be oxidized to form selenoxide or selenone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, influenced by the electron-donating tert-butyl group and the electron-withdrawing selenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions to achieve substitution reactions.
Major Products
Oxidation Products: Selenoxide and selenone derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-tert-Butylbenzene-1-selenol has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds.
Biology: Studies have explored its potential as an antioxidant due to the unique redox properties of selenium.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the field of cancer treatment.
Industry: It may be used in the development of new materials with specific electronic or catalytic properties.
Mechanism of Action
The mechanism of action of 4-tert-Butylbenzene-1-selenol involves its redox properties. The selenol group can undergo oxidation and reduction reactions, which are crucial for its biological and chemical activities. The molecular targets and pathways involved include:
Antioxidant Activity: The selenol group can scavenge reactive oxygen species (ROS), protecting cells from oxidative damage.
Catalytic Activity: In industrial applications, it can act as a catalyst in various chemical reactions due to its ability to undergo redox cycling.
Comparison with Similar Compounds
Similar Compounds
tert-Butylbenzene: Lacks the selenol group, making it less reactive in redox reactions.
Phenylselenol: Contains a selenol group but lacks the tert-butyl group, affecting its reactivity and stability.
4-tert-Butylphenol: Contains a hydroxyl group instead of a selenol group, leading to different chemical properties.
Uniqueness
4-tert-Butylbenzene-1-selenol is unique due to the presence of both the tert-butyl and selenol groups. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity in redox and substitution reactions, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H13Se |
|---|---|
Molecular Weight |
212.18 g/mol |
InChI |
InChI=1S/C10H13Se/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,1-3H3 |
InChI Key |
DWAGTMXYOSXJLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[Se] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


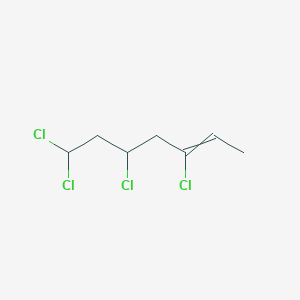
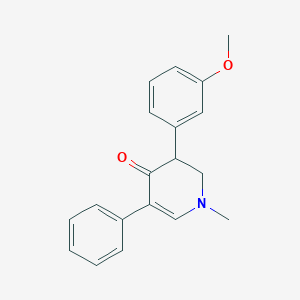
![[4-(Propan-2-ylidene)cyclohexylidene]propanedinitrile](/img/structure/B14529280.png)
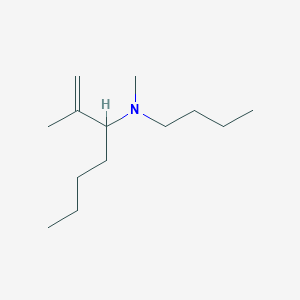
![2-Chloro-N-phenyl-3-[(pyrimidin-2-yl)amino]but-2-enamide](/img/structure/B14529287.png)
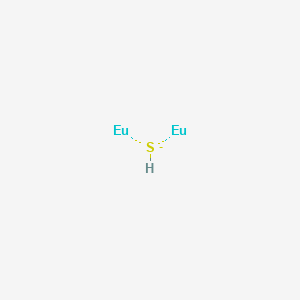
![Ethanone, 1-[2,4-dihydroxy-6-(2-propenyloxy)phenyl]-2-methoxy-](/img/structure/B14529297.png)
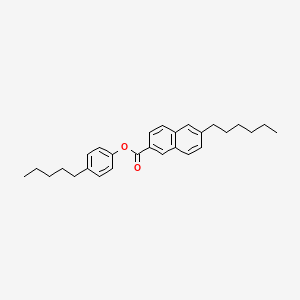
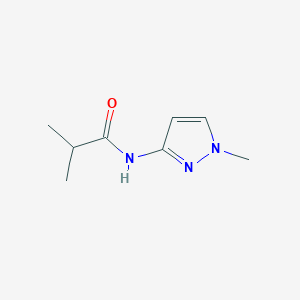
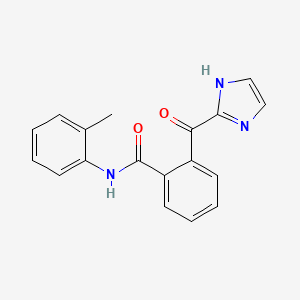
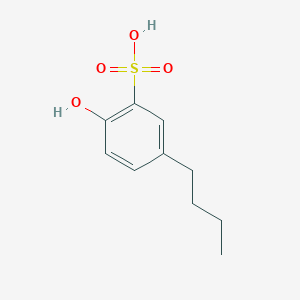

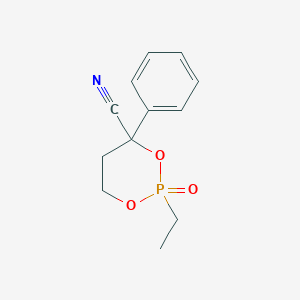
![5-[(2E)-2-(Methylimino)propylidene]-4-phenyl-1,2,4-dithiazolidine-3-thione](/img/structure/B14529341.png)
